Ethyl 4-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C20H24FN3O4 and its molecular weight is 389.427. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles demonstrates the potential for Ethyl 4-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate in similar synthetic applications. These heterocycles include oxazoles, thiazoles, imidazoles, triazines, and pyridines, highlighting the compound's utility in creating pharmacologically relevant structures (Honey, M. A., Pasceri, R., Lewis, W., & Moody, C., 2012).
Antimicrobial Activities
The synthesis and antimicrobial evaluation of Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate suggest that compounds derived from or related to this compound could have promising antimicrobial properties. These compounds undergo structural modifications to enhance their biological activity, indicating the potential of this compound in the development of new antimicrobial agents (Kumar, A. D., Kumara, K., Lokanath, N. K., Kumar, K., & Prabhuswamy, M., 2016).
Anticancer Agents
The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids demonstrates the application of this compound and related compounds in developing potential anticancer agents. These compounds were evaluated for their anticancer activities, suggesting the role of such structures in medicinal chemistry and drug design for cancer therapy (Rehman, A., Ahtzaz, N., Abbasi, M., Siddiqui, Sz, Saleem, S., Manzoor, S., Iqbal, J., Virk, N., Chohan, T., & Shah, S., 2018).
Antioxidant and Antimicrobial Studies
Compounds synthesized from Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, sharing a core structure with this compound, have been evaluated for their antioxidant and antimicrobial activities. This indicates the potential for derivatives of this compound in creating compounds with desirable biological properties (Kumar, A. D., Naveen, S., Vivek, H. K., Prabhuswamy, M., Lokanath, N. K., & Kumar, K., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, including enzymes, receptors, and transporters . The specific target would depend on the exact structure and properties of the compound.
Mode of Action
The compound might interact with its target through various types of chemical bonds, such as ionic or covalent bonds, or through intermolecular forces like hydrogen bonding or van der Waals forces . The exact mode of action would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
The compound might affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme, it might inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, charge, polarity, and solubility. These properties would influence how the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme, this might result in decreased production of a certain molecule, which could have various downstream effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules might influence the compound’s action, efficacy, and stability .
Future Directions
Properties
IUPAC Name |
ethyl 4-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4/c1-2-27-19(26)10-9-18(25)24-11-5-6-14(13-24)12-17-22-20(23-28-17)15-7-3-4-8-16(15)21/h3-4,7-8,14H,2,5-6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBJXVJVQMYSHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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